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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

Cat. No.: B147095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-
Hydroxytetrahydrofuran (C₄H₈O₂), a key heterocyclic compound relevant in various chemical

and pharmaceutical research domains. This document outlines the interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols and a logical workflow for spectral analysis.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of

3-Hydroxytetrahydrofuran.

Table 1: ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.46 Multiplet 1H H-3 (CH-OH)

~4.04 Multiplet 1H H-5a (O-CH₂)

~3.95 Multiplet 1H H-2a (O-CH₂)

~3.82 Multiplet 1H H-5b (O-CH₂)

~3.74 Multiplet 1H H-2b (O-CH₂)

~2.05 Multiplet 1H H-4a (CH₂)

~1.90 Multiplet 1H H-4b (CH₂)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the specific

instrument and experimental conditions.

Table 2: ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm Carbon Type Assignment

~70.0 CH C-3 (CH-OH)

~68.0 CH₂ C-2 (O-CH₂)

~67.0 CH₂ C-5 (O-CH₂)

~35.0 CH₂ C-4 (CH₂)

Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)[1][2]

3000-2850 Medium-Strong C-H stretch (alkane)[3][4]

1300-1000 Strong
C-O stretch (ether and

secondary alcohol)[1][3][4]

1470-1450 Medium C-H bend (alkane)[4]

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

88 ~10 [M]⁺ (Molecular Ion)

87 ~1 [M-H]⁺

70 ~15 [M-H₂O]⁺

58 ~82 [C₃H₆O]⁺

57 100 [C₃H₅O]⁺ (Base Peak)

43 ~20 [C₂H₃O]⁺

31 ~40 [CH₃O]⁺

Note: Fragmentation patterns can be complex and may vary with the ionization method used.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a

liquid organic compound such as 3-Hydroxytetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3-Hydroxytetrahydrofuran is prepared by dissolving

approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an
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internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H NMR, is used.

Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a

relaxation delay to ensure quantitative integration.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope. The spectral width

should encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. The

chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample like 3-Hydroxytetrahydrofuran, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the infrared spectrum

is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Multiple

scans are averaged to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or through a gas chromatography (GC) column for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample is bombarded with a high-energy electron beam, causing the molecule to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis and structure

elucidation of an organic compound like 3-Hydroxytetrahydrofuran.
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Spectral Analysis Workflow for 3-Hydroxytetrahydrofuran
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Caption: Logical workflow for the spectral analysis of 3-Hydroxytetrahydrofuran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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